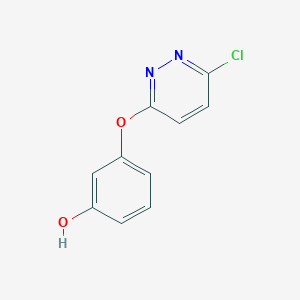
3-Chloro-6-(3-hydroxyphenoxy)pyridazine
カタログ番号 B8285670
分子量: 222.63 g/mol
InChIキー: VLVBLIRDUWXVPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04740505
Procedure details


11.1 g of 3-chloro-6-(3-hydroxyphenoxy)pyridazine are dissolved in 100 ml of ethanol, followed by addition of 6 ml of concentrated ammonia water and 1.0 of 5% Pd-C. Then catalytic reduction is carried out at 50° C. under atmospheric pressure. The theroretical amount of hydrogen gas is almost completely absorbed in about 1 hour. The reaction mixture is filtered and the filtrate is concentrated to dryness.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=2)=[CH:6][CH:7]=1.O.N>C(O)C.[Pd]>[OH:15][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=1)[O:8][C:5]1[N:4]=[N:3][CH:2]=[CH:7][CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)OC1=CC(=CC=C1)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is carried out at 50° C. under atmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The theroretical amount of hydrogen gas is almost completely absorbed in about 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C(OC=2N=NC=CC2)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

